2-Chloro-5-(trifluoromethylthio)aniline

Übersicht

Beschreibung

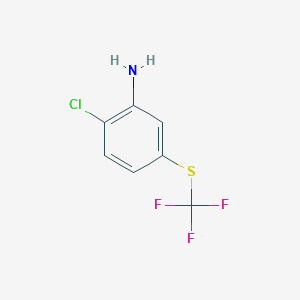

2-Chloro-5-(trifluoromethylthio)aniline is an organic compound with the molecular formula C7H5ClF3NS It is a derivative of aniline, where the hydrogen atoms in the benzene ring are substituted by chlorine and trifluoromethylthio groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(trifluoromethylthio)aniline typically involves the introduction of the trifluoromethylthio group into a chlorinated aniline derivative. One common method is the nucleophilic aromatic substitution reaction, where a suitable precursor such as 2-chloro-5-nitroaniline is reacted with trifluoromethanesulfenyl chloride (CF3SCl) under basic conditions. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile, and a base such as triethylamine is used to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, and may include additional steps such as purification by recrystallization or distillation. The choice of solvents, reagents, and reaction conditions would be carefully controlled to ensure consistent product quality.

Analyse Chemischer Reaktionen

Types of Reactions

2-Chloro-5-(trifluoromethylthio)aniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

Reduction: Reduction reactions can convert the nitro group (if present) to an amino group.

Substitution: The chlorine atom can be substituted by other nucleophiles in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as iron powder in acidic conditions or catalytic hydrogenation can be used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of a base.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amino derivatives.

Substitution: Various substituted aniline derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Agrochemical Applications

Pesticide Intermediates

2-Chloro-5-(trifluoromethylthio)aniline serves as an important intermediate in the synthesis of various pesticides, including insecticides and acaricides. Compounds containing trifluoromethylthio groups are known for their enhanced biological activity against pests, making them valuable in agricultural formulations. The synthesis of such intermediates typically involves reactions with other halogenated compounds or thiols, yielding products with potent insecticidal properties .

Synthesis of Trifluoromethylthio Compounds

Research indicates that 2-chloro derivatives can be transformed into 4-(trifluoromethylthio)anilines through nucleophilic substitution reactions. These transformations are crucial for developing new agrochemical agents that exhibit improved efficacy and reduced environmental impact .

Pharmaceutical Applications

Antiviral Activity

Recent studies have explored the antiviral potential of compounds related to this compound. For instance, modifications of similar structures have demonstrated promising activity against viruses such as SARS-CoV-2. The incorporation of trifluoromethyl groups has been shown to enhance the potency of these compounds, suggesting that this compound could be a candidate for further pharmacological investigations .

Cytotoxicity Studies

The compound's derivatives have been subjected to cytotoxicity assays to evaluate their safety profiles. These studies are essential for determining the therapeutic windows of potential drug candidates derived from this compound. Results indicate variable toxicity levels depending on structural modifications, highlighting the importance of careful design in drug development .

Synthesis and Characterization

Synthetic Routes

The synthesis of this compound can be achieved through several methods, including:

- Nucleophilic Aromatic Substitution: The chlorinated aniline can react with trifluoromethylthiol under basic conditions to yield the desired product.

- Photochemical Reactions: Utilizing UV light to facilitate reactions between suitable precursors has been explored as an innovative method for synthesizing this compound .

Characterization Techniques

Characterization of synthesized this compound typically involves:

- Nuclear Magnetic Resonance (NMR): Used to confirm the molecular structure and purity.

- Mass Spectrometry: Employed to determine molecular weight and verify the identity of the compound.

- Infrared Spectroscopy (IR): Utilized to identify functional groups present in the molecule .

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study A | Synthesis of Trifluoromethylthio Compounds | Demonstrated effective methods for synthesizing various trifluoromethylthio anilines, emphasizing their potential as pesticide intermediates. |

| Study B | Antiviral Properties | Explored modifications of related compounds showing enhanced antiviral activity against SARS-CoV-2, indicating potential applications in virology. |

| Study C | Cytotoxicity Evaluation | Assessed the safety profiles of several derivatives, providing insights into their therapeutic windows for pharmaceutical applications. |

Wirkmechanismus

The mechanism by which 2-Chloro-5-(trifluoromethylthio)aniline exerts its effects depends on its interaction with molecular targets. The trifluoromethylthio group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins or enzymes. The chlorine atom can participate in halogen bonding, further stabilizing the interaction with the target. These interactions can modulate the activity of the target protein or enzyme, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Chloro-5-(trifluoromethyl)aniline: Similar structure but lacks the sulfur atom, which can affect its reactivity and interactions.

3-Amino-4-chlorobenzotrifluoride: Another aniline derivative with different substitution patterns.

6-Chloro-α,α,α-trifluoro-m-toluidine: Similar trifluoromethyl group but different position of the chlorine atom.

Uniqueness

2-Chloro-5-(trifluoromethylthio)aniline is unique due to the presence of both chlorine and trifluoromethylthio groups, which impart distinct chemical and physical properties. The trifluoromethylthio group, in particular, can enhance the compound’s stability and lipophilicity, making it valuable in various applications.

Biologische Aktivität

Overview

2-Chloro-5-(trifluoromethylthio)aniline is an organic compound with the molecular formula CHClFNS. It is a derivative of aniline, characterized by the presence of a chlorine atom and a trifluoromethylthio group on the benzene ring. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and agrochemicals.

The unique structure of this compound contributes to its biological activity. The trifluoromethylthio group enhances lipophilicity, facilitating interaction with hydrophobic regions in proteins or enzymes. The chlorine atom can engage in halogen bonding, which further stabilizes these interactions, potentially modulating the activity of various biological targets.

| Property | Value |

|---|---|

| Molecular Formula | CHClFNS |

| Molecular Weight | 227.63 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not specified |

Enzyme Inhibition Studies

Research has indicated that this compound may act as an enzyme inhibitor. Its interaction with specific enzymes can lead to significant biological effects, including:

- Inhibition of Kinases : Similar compounds have shown activity against various kinases, which are critical in regulating numerous cellular processes.

- Antimicrobial Activity : Some studies suggest that derivatives of this compound possess antimicrobial properties, although specific data on this compound is limited .

Case Studies

- Antitumor Activity : In a study evaluating various aniline derivatives, compounds similar to this compound demonstrated cytotoxic effects against cancer cell lines, indicating potential as an antitumor agent .

- Anti-inflammatory Properties : Investigations into related compounds have revealed anti-inflammatory activity, suggesting that this compound may also exhibit similar properties .

Research Findings

Recent studies have focused on the synthesis and biological evaluation of this compound and its derivatives. The findings highlight:

- Structure-Activity Relationship (SAR) : Modifications to the aniline structure significantly impact biological activity. For instance, substituents at different positions on the benzene ring can enhance or diminish activity against specific targets .

- Pharmacokinetic Evaluations : Understanding the pharmacokinetics of this compound is crucial for its development as a therapeutic agent. Studies have indicated favorable absorption and distribution profiles in preliminary assessments .

Eigenschaften

IUPAC Name |

2-chloro-5-(trifluoromethylsulfanyl)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClF3NS/c8-5-2-1-4(3-6(5)12)13-7(9,10)11/h1-3H,12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAYPFRRKQUBFII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1SC(F)(F)F)N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClF3NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001251927 | |

| Record name | 2-Chloro-5-[(trifluoromethyl)thio]benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001251927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

933674-81-8 | |

| Record name | 2-Chloro-5-[(trifluoromethyl)thio]benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=933674-81-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-5-[(trifluoromethyl)thio]benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001251927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.